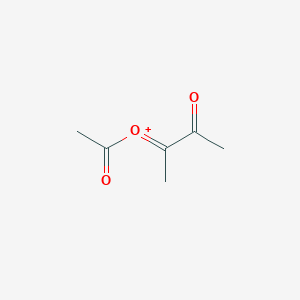
(E)-Acetyl(3-oxobutan-2-ylidene)oxidanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Acetyl(3-oxobutan-2-ylidene)oxidanium is an organic compound characterized by its unique structure, which includes an acetyl group and an oxidanium ion. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Acetyl(3-oxobutan-2-ylidene)oxidanium typically involves the reaction of acetyl chloride with a suitable precursor under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems and stringent quality control measures ensures the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-Acetyl(3-oxobutan-2-ylidene)oxidanium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler molecules or alter its functional groups.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(E)-Acetyl(3-oxobutan-2-ylidene)oxidanium has several applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which (E)-Acetyl(3-oxobutan-2-ylidene)oxidanium exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other acetyl derivatives and oxidanium ions, such as:
- Acetylacetone
- Acetyl chloride
- Oxidanium derivatives
Uniqueness
(E)-Acetyl(3-oxobutan-2-ylidene)oxidanium is unique due to its specific structure and reactivity, which distinguish it from other similar compounds. Its combination of functional groups allows for a wide range of chemical reactions and applications.
Properties
CAS No. |
35792-55-3 |
|---|---|
Molecular Formula |
C6H9O3+ |
Molecular Weight |
129.13 g/mol |
IUPAC Name |
acetyl(3-oxobutan-2-ylidene)oxidanium |
InChI |
InChI=1S/C6H9O3/c1-4(7)5(2)9-6(3)8/h1-3H3/q+1 |
InChI Key |
HADWJTWGKLZFGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=[O+]C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















